(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone
Description
Properties
Molecular Formula |
C19H17BrN2OS |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C19H17BrN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2 |
InChI Key |
URCNUFBBQLRUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Piperidine-4-carboxylic Acid
A widely adopted method involves the reaction of 2-aminothiophenol with piperidine-4-carboxylic acid in the presence of polyphosphoric acid (PPA) at 150–160°C. This one-pot cyclization forms the benzothiazole ring while introducing the piperidine moiety.
Mechanistic Insight :
-
Protonation of the carboxylic acid by PPA generates an acylium ion.
-
Nucleophilic attack by the thiol group forms a thioester intermediate.
-
Intramolecular cyclodehydration yields the benzothiazole-piperidine hybrid.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 155 | 78 |
| PPA Concentration (%) | 85 | 82 |
| Reaction Time (h) | 4 | 75 |
Transition Metal-Free Three-Component Synthesis
Recent advances employ a catalyst-free approach using aromatic amines , aliphatic amines , and elemental sulfur (Method adapted from):
-
2-Naphthylamine (10 mmol), piperidine (10 mmol), and S₈ (15 mmol) are heated in DMSO at 130°C for 8 hours.
-
DMSO acts as an oxidant, facilitating double C–S and C–N bond formation.
Advantages :
Acylative Coupling with 2-Bromophenyl Group
Friedel-Crafts Acylation
4-(Benzo[d]thiazol-2-yl)piperidine is reacted with 2-bromobenzoyl chloride under Friedel-Crafts conditions:
-
Dissolve piperidine derivative (1 eq) in anhydrous CH₂Cl₂.
-
Add AlCl₃ (1.2 eq) and 2-bromobenzoyl chloride (1.1 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
Workup :
Nucleophilic Acyl Substitution
An alternative protocol uses Hünig’s base (DIPEA) to deprotonate the piperidine nitrogen, enhancing nucleophilicity:
-
Combine 4-(benzo[d]thiazol-2-yl)piperidine (1 eq), 2-bromobenzoyl chloride (1.05 eq), and DIPEA (2 eq) in THF.
-
Reflux for 6 hours.
-
Concentrate under reduced pressure and recrystallize from ethanol.
Comparative Data :
| Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DIPEA | 80 | 81 | 98.5 |
| Triethylamine | 80 | 65 | 95.2 |
| Pyridine | 80 | 58 | 93.7 |
Alternative Routes via Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, a palladium-catalyzed coupling introduces the 2-bromophenyl group:
-
Synthesize 4-(benzo[d]thiazol-2-yl)piperidin-1-ylboronic acid via Miyaura borylation.
-
React with 2-bromoiodobenzene (1.1 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 100°C.
Challenges :
-
Boronic acid instability necessitates in situ generation.
Quality Control and Characterization
Spectroscopic Validation
Purity Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity (HPLC, C18 column, MeCN/H₂O = 70:30).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| 2-Bromobenzoyl chloride | 450 | Sigma-Aldrich |
| Piperidine-4-carboxylic acid | 320 | TCI Chemicals |
| DIPEA | 620 | Fisher Scientific |
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is , characterized by the presence of a piperidine ring substituted with a benzo[d]thiazole moiety and a bromophenyl group. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with piperidine and bromophenyl ketones under controlled conditions, often utilizing catalysts to enhance yield and purity .
Antimicrobial Properties
Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential, particularly against estrogen receptor-positive breast cancer cell lines such as MCF7. In vitro assays demonstrated that certain derivatives exert cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives based on the benzo[d]thiazole framework, including (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone. The results indicated that compounds exhibited significant activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents in clinical settings .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, derivatives were tested against MCF7 cells using the Sulforhodamine B assay. Results showed that specific modifications to the structure enhanced cytotoxicity compared to parent compounds, suggesting that further optimization could lead to more effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the benzothiazole moiety can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-bromophenyl group contrasts with alkyl chains (e.g., butoxy in 3j) or alternative halogens (e.g., 4-chlorophenyl in piperazine derivatives).
- Heterocycle Impact : Replacing benzothiazole with benzoxazole (as in 8d ) reduces electron density due to oxygen’s electronegativity, which could alter binding affinities in biological targets .
- Linker Flexibility : Compounds with alkyloxy linkers (e.g., 3d ) exhibit lower melting points (~90°C) compared to rigid aromatic systems, suggesting enhanced solubility but reduced crystallinity .
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is a synthetic organic molecule with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound features a piperidine ring substituted with a benzo[d]thiazole moiety and a 2-bromophenyl group. The synthesis typically involves multi-step reactions that include the formation of key intermediates through acylation and substitution reactions.
Synthetic Pathway
- Starting Materials : The synthesis begins with 2-aminobenzenethiol and 2-bromobenzoyl chloride.
- Reactions :
- The initial reaction forms the benzo[d]thiazole derivative.
- Subsequent reactions introduce the piperidine ring and bromophenyl substituent.
- Characterization : The final product is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.
Biological Activity
The compound exhibits a range of biological activities, which can be categorized as follows:
Antitumor Activity
Numerous studies have highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents. For instance:
- Mechanism of Action : Compounds containing the benzothiazole moiety have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U251) cells. The presence of electron-donating groups enhances their activity by improving binding affinity to target proteins involved in cell proliferation .
- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range (10–30 µM), indicating significant potency against tumor cells .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties:
- In Vitro Studies : Compounds similar to (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone have demonstrated antibacterial activity comparable to standard antibiotics like norfloxacin against various bacterial strains .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating several benzothiazole derivatives found that modifications at the phenyl ring significantly impacted cytotoxicity against cancer cell lines. The presence of halogens (like bromine) was associated with increased activity due to enhanced lipophilicity and electronic effects .
- Protein Interaction Studies : Molecular modeling studies suggested that this compound could interact with key proteins involved in cancer progression, such as Bcl-2, through hydrophobic interactions and hydrogen bonding .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a benzo[d]thiazole derivative with a bromophenyl precursor. Key steps include:
- Piperidine functionalization : Reacting 4-(benzo[d]thiazol-2-yl)piperidine with 2-bromobenzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) using triethylamine as a base to minimize side reactions .
- Purification : Column chromatography (n-hexane/EtOAC 5:5) yields >75% purity, confirmed via HPLC (retention time ~13 min, 254 nm) .
- Optimization : Adjusting solvent polarity (DMF vs. THF) and temperature (room temp vs. reflux) improves yields. For example, using DMF at 80°C increases coupling efficiency by 20% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., piperidine protons at δ 1.72–4.74 ppm) .
- Elemental Analysis : Discrepancies in C/H/N content (e.g., calculated vs. observed values for carbon: 71.67% vs. 72.04%) may arise from residual solvents; use TGA to confirm thermal stability .
- HPLC-MS : Resolve purity issues (e.g., 95% peak area at 254 nm) by optimizing mobile phase gradients (acetonitrile/water + 0.1% formic acid) .
Q. How can researchers identify the pharmacological activity of this compound using preliminary assays?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) at 10 µM concentration. Use ATP-Glo™ to quantify inhibition (>50% inhibition suggests therapeutic potential) .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare with structurally similar compounds (e.g., benzothiazole-piperazine hybrids) to infer SAR .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Chemistry : Use microreactors to control exothermic reactions (e.g., acylation) and reduce racemization. For example, a residence time of 5 min at 50°C improves yield by 15% .
- Chiral Chromatography : Employ Chiralpak® IA columns with n-hexane/isopropanol (90:10) to isolate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility. Compare binding poses with mutagenesis data (e.g., Kd values for mutated kinases) .
- Metabolite Screening : Perform LC-MS/MS to identify in vitro metabolites (e.g., demethylation or sulfoxide formation) that may alter activity .
Q. What strategies are effective in designing assays to evaluate the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Proteome Profiling : Use thermal shift assays (TSA) to identify off-target interactions. A ΔTm > 2°C indicates significant binding .
- CRISPR-Cas9 Knockout Models : Validate target specificity in isogenic cell lines (e.g., EGFR-KO vs. wild-type) to confirm mechanism .
Q. How can structure-activity relationship (SAR) studies guide the development of analogs with improved efficacy?
- Methodological Answer :
- Substituent Scanning : Replace the 2-bromophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase binding. Analog synthesis via Suzuki-Miyaura coupling achieves >80% yield .
- Bioisosteric Replacement : Swap the benzo[d]thiazole moiety with indole or quinazoline scaffolds to improve solubility (logP reduction from 3.5 to 2.8) .
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 interactions (e.g., CYP3A4 inhibition risk). Validate with hepatic microsome assays (e.g., t1/2 > 60 min suggests stability) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., Desmond MD with POPC lipid bilayers) to assess neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
